4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(6-fluoro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVRCKSJZYCVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)F)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The target compound features two key components:
- A 6-fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b]oxazine moiety.
- A benzonitrile substituent attached via a methylene linker at the oxazine 4-position.
The synthetic approach typically involves:
- Preparation of the fluorinated benzonitrile intermediate.
- Construction of the benzo[b]oxazine ring system with appropriate substitution.
- Coupling of the oxazine intermediate with the benzonitrile derivative through a methylene bridge.
Preparation of the Fluorinated Benzonitrile Intermediate
A crucial intermediate is 4-fluoro-2-methylbenzonitrile , which serves as the benzonitrile core with a fluorine substituent. According to patent WO2016024224A1, an efficient, commercially viable process for preparing 4-fluoro-2-methylbenzonitrile involves the following steps:
- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime at mild temperatures (~20–25°C).
- Dehydration of the oxime to 4-fluoro-2-methylbenzonitrile using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate, typically in solvents like toluene at elevated temperatures (100–120°C, optimally 110–115°C).
- Crystallization of the nitrile product from toluene/hexane mixtures to achieve purity.
This process avoids hazardous brominated intermediates and toxic reagents, enhancing safety and scalability for industrial synthesis.
| Step | Reaction | Conditions | Reagents/Solvents | Notes |
|---|---|---|---|---|
| 1 | 4-fluoro-2-methylbenzaldehyde → 4-fluoro-2-methylbenzaldoxime | 20–25°C | Hydroxylamine (for oxime formation) | Mild temperature to avoid side reactions |
| 2 | Oxime → 4-fluoro-2-methylbenzonitrile | 110–115°C | Sodium bisulfate monohydrate, toluene | Dehydration step, solvent choice critical for yield |
| 3 | Crystallization | Ambient | Toluene/hexane mixture | Purification step |
Construction of the Benzo[b]oxazine Core
The benzo[b]oxazine ring system is typically synthesized via cyclization reactions involving appropriate amino alcohols and ortho-substituted aromatic ketones or aldehydes. The 6-fluoro substitution is introduced either by using fluorinated starting materials or via selective fluorination.
A general approach includes:
- Starting with a 2-aminophenol derivative substituted with fluorine at the 6-position.
- Condensation with a methyl ketone or aldehyde to form the oxazine ring via intramolecular cyclization.
- Oxidation or rearrangement steps to achieve the 3-oxo functionality and 2-methyl substitution.
While specific protocols for the exact 2,3-dihydro-2-methyl-3-oxobenzo[b]oxazine are limited, analogous benzooxazine syntheses involve acid or base catalysis, often under reflux in solvents such as toluene or ethanol.
Coupling of the Oxazine and Benzonitrile Moieties
The final step involves linking the benzonitrile group to the oxazine ring at the 4-position via a methylene bridge. This can be accomplished by:
- Generating a reactive intermediate on the oxazine ring (e.g., a halomethyl derivative at the 4-position).
- Nucleophilic substitution with the benzonitrile moiety or its precursor.
- Alternatively, using a formaldehyde equivalent or a chloromethylation approach to introduce the methylene linker, followed by coupling.
Patent WO2014078813A1 and related literature describe similar coupling strategies for related compounds, often employing:
- Halogenation of the oxazine at the 4-position.
- Reaction with benzonitrile anions or equivalents under basic conditions.
- Purification by crystallization or chromatography.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The dehydration step from oxime to nitrile is critical for yield and purity; sodium bisulfate monohydrate in toluene at about 110°C provides an optimal balance between conversion and side reactions.
- Avoidance of brominated intermediates in the nitrile synthesis enhances safety and scalability.
- The oxazine ring formation benefits from using fluorinated aminophenol starting materials to ensure regioselective substitution.
- Halomethylation at the oxazine 4-position must be carefully controlled to prevent over-halogenation or ring degradation.
- Coupling reactions require mild bases and aprotic solvents to maintain the integrity of both moieties.
Chemical Reactions Analysis
Types of Reactions
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily explored for its biological activities, particularly as a potential therapeutic agent. The oxazinone moiety is known for its ability to interact with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exhibit anticancer properties. The mechanism typically involves the inhibition of specific pathways that lead to cancer cell proliferation. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects through apoptosis induction.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary results suggest it may inhibit the growth of certain bacterial strains.
- Case Study : In vitro tests demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the fluorine atom or the benzonitrile group can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against cancer cells |
| Benzonitrile changes | Altered antimicrobial properties |
Synthesis and Derivatives
The synthesis of 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multi-step reactions starting from commercially available precursors. Variations in synthetic routes can lead to different derivatives with enhanced or novel properties.
Synthetic Route Example
- Starting Material : 2-Methylbenzoxazine derivative.
- Reagents : Fluorinating agents and nitriles.
- Conditions : Specific temperature and pH adjustments to favor desired reactions.
Toxicity and Safety Profile
Safety assessments are critical for any new chemical entity. Initial toxicity studies indicate that while the compound exhibits some harmful effects at high concentrations, it shows a favorable safety profile at therapeutic doses.
Mechanism of Action
The mechanism by which 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and nitrile groups can enhance binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
*Calculated molecular weight based on formula.
Key Observations
Substituent Effects on Physicochemical Properties :
- The 6-fluoro substituent in the target compound enhances electronegativity and may improve membrane permeability compared to the 7-fluoro isomer (e.g., compound 6b) .
- Replacement of fluorine with bromine () increases molecular weight by ~60 g/mol, likely enhancing lipophilicity but reducing metabolic stability .
- The benzonitrile group in the target compound contributes to polarity, whereas amide -containing analogs (e.g., 6b) exhibit higher hygroscopicity, impacting formulation stability .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for similar benzoxazines, such as cesium carbonate-mediated coupling () or ester hydrolysis () .
- Pyrimido-oxazine derivatives (e.g., compound 21) require multi-step coupling with amines, yielding lower overall efficiency (54–72% yields) compared to simpler benzoxazines .
The piperazinyl group in compound 6b enables interactions with neurotransmitter receptors, highlighting the role of nitrogen-containing substituents in central nervous system targeting .
Biological Activity
The compound 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile , identified by CAS number 1159978-64-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant studies that highlight its efficacy.
The molecular formula of the compound is , with a molecular weight of 296.29 g/mol. Its structure includes a benzonitrile moiety linked to a substituted oxazinone ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29 g/mol |
| CAS Number | 1159978-64-9 |
Antitumor Activity
Research has indicated that derivatives of the oxazinone ring, similar to our compound, exhibit significant antitumor properties. For instance, compounds with structural similarities have been shown to inhibit DNA synthesis and induce DNA damage in cancer cell lines such as HeLa and P388 lymphatic leukemia cells. The mechanism often involves the generation of single and double-strand breaks in DNA, leading to cell death due to the inability of repair mechanisms to handle multiple damages effectively .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on related benzofuroxan derivatives have demonstrated antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 μg/mL against tested organisms, suggesting that similar activities could be expected from 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile .
Anti-inflammatory Effects
In vitro assays have suggested that compounds with similar functional groups may exert anti-inflammatory effects. The presence of electron-withdrawing groups like fluorine can enhance the pharmacological profile by improving solubility and bioavailability, which are critical for therapeutic efficacy in inflammatory conditions .
Case Studies
- Antitumor Efficacy : A study demonstrated that benzofuroxan derivatives showed potent cytotoxicity against various tumor cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, underscoring the potential of structurally related compounds in cancer therapy .
- Antimicrobial Testing : A series of synthesized oxazinone derivatives were tested for their antimicrobial activity against common bacterial strains and fungi. Results indicated significant inhibition at concentrations comparable to established antibiotics .
Q & A
Basic: What are the recommended synthetic pathways for preparing 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and cyclization. For analogous benzo[b][1,4]oxazine derivatives, Procedure B from outlines a protocol using trichlorotriazine as a scaffold for coupling aromatic substituents. Key steps include:
- Step 1: Reaction of 2,4,6-trichlorotriazine with fluorophenol derivatives under basic conditions (e.g., NaHCO₃) to form intermediate aryloxy-triazines.
- Step 2: Subsequent coupling with benzonitrile precursors via nucleophilic aromatic substitution.
- Step 3: Cyclization under acidic or thermal conditions to form the oxazinone ring.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended for isolating the final product .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- HPLC-UV/MS: Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min to assess purity (>95% by peak area).
- NMR: Confirm the methylene bridge (δ ~4.2–4.5 ppm for –CH₂–) and fluorine coupling patterns (e.g., ¹⁹F NMR at ~-110 ppm for 6-F substituent).
- XRD (if crystalline): Resolve the 3-oxo and fluorophenyl orientations to validate stereoelectronic effects .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
Adopt a split-plot design () with hierarchical controls:
- Primary Factors: Dose-response gradients (e.g., 0.1–100 µM) and exposure duration.
- Blocking: Account for batch-to-batch variability by testing multiple synthetic lots.
- Negative Controls: Include structurally similar but inert analogs (e.g., de-fluorinated or methyl-removed variants) to isolate pharmacophore contributions.
- Endpoint Validation: Use orthogonal assays (e.g., fluorometric ATP assays and flow cytometry for apoptosis) to cross-verify activity .
Advanced: How should conflicting data on environmental persistence or toxicity be resolved?
Methodological Answer:
Apply Project INCHEMBIOL’s framework ():
Abiotic Stability: Test hydrolysis (pH 2–12), photolysis (UV-C exposure), and thermal degradation (25–100°C) to quantify half-lives.
Biotic Impact: Use tiered ecotoxicity assays:
- Acute: Daphnia magna immobilization (OECD 202).
- Chronic: Algal growth inhibition (OECD 201) over 72 hours.
Statistical Reconciliation: Perform meta-analysis with mixed-effects models to identify outliers or methodological biases (e.g., solvent artifacts in prior studies) .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s pharmacological action?
Methodological Answer:
Link to receptor theory ( ) and quantitative structure-activity relationship (QSAR) :
- Docking Simulations: Use Schrödinger Maestro to model interactions with GABAₐ or benzodiazepine-binding sites, focusing on fluorine’s electronegativity and the oxazinone ring’s conformational flexibility.
- Free-Energy Perturbation (FEP): Calculate binding affinity changes for methyl/fluoro substitutions.
- Kinetic Studies: Employ stopped-flow fluorescence to measure association/dissociation rates (kₒₙ/kₒff) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Follow GHS Category 3 guidelines ( ):
- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation: Use fume hoods for weighing and solubilization (e.g., in DMSO).
- Spill Management: Absorb with ChemZorb® granules and dispose as hazardous waste.
- Storage: -20°C in amber vials under argon to prevent hydrolysis .
Advanced: How can researchers integrate this compound into a broader conceptual framework for drug discovery?
Methodological Answer:
Adopt Gil’s pragmatic research model ():
Hypothesis Generation: Position the compound within known SAR of benzodiazepine analogs (e.g., substituent effects on bioavailability).
Iterative Testing: Use high-content screening (HCS) with primary neurons to map neurotoxicity vs. therapeutic indices.
Theoretical Refinement: Apply Shrödinger’s induced-fit docking to iteratively optimize substituents (e.g., methyl vs. ethyl at position 2) .
Advanced: What methodologies address discrepancies in reported spectroscopic data (e.g., ¹³C NMR shifts)?
Methodological Answer:
Implement multi-laboratory validation ( ):
- Standardized Conditions: Acquire spectra at 25°C in deuterated DMSO with TMS as internal reference.
- Collaborative Trials: Share samples with partner labs to compare δ values for key carbons (e.g., benzonitrile C≡N at ~115–120 ppm).
- DFT Calculations: Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict shifts and identify experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
